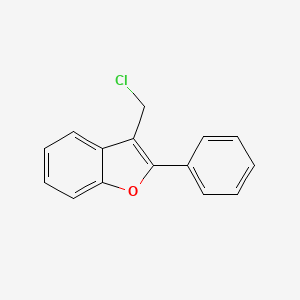

3-(Chloromethyl)-2-phenylbenzofuran

Description

Properties

Molecular Formula |

C15H11ClO |

|---|---|

Molecular Weight |

242.70 g/mol |

IUPAC Name |

3-(chloromethyl)-2-phenyl-1-benzofuran |

InChI |

InChI=1S/C15H11ClO/c16-10-13-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9H,10H2 |

InChI Key |

VNPJNKVNAPPJFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)CCl |

Origin of Product |

United States |

Preparation Methods

Reference Data Table: Optimization Summary

| Entry | Pd(dba)_2 (mol%) | PCy_3 (mol%) | Solvent | Temperature (°C) | Concentration (M) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 10 | 20 | DMF | 110 | 0.1 | 38 |

| 4 | 10 | 20 | DMF | 110 | 0.01 | 95 |

| 14 | 5 | 10 | DMF | 110 | 0.01 | 79 |

Source: Adapted from palladium-catalyzed migratory cycloisomerization studies

Cyclodehydration of α-Phenoxy Ketones

Cyclodehydration of α-phenoxy ketones is a classical and efficient route to 3-substituted benzofurans. This method involves intramolecular cyclization under acidic or thermal conditions to form the benzofuran ring.

- Substrates: α-phenoxy ketones prepared from phenols and acetophenone derivatives.

- Conditions: Heating at elevated temperatures (typically 75–90 °C).

- Solvents: Common organic solvents such as toluene or chlorobenzene.

- Yields: Moderate to excellent (50%–98%).

2.3 Application to Target Compound

- By selecting α-phenoxy ketones bearing a chloromethyl substituent at the appropriate position, 3-(chloromethyl)-2-phenylbenzofuran can be synthesized.

- The reaction proceeds via dehydration and ring closure to afford the benzofuran core.

| Substrate | Temperature (°C) | Product Yield (%) | Notes |

|---|---|---|---|

| α-Phenoxy acetophenone derivatives | 75–90 | 50–98 | Substituent effects influence yield |

| 3-Methylphenol-derived substrate | 75 | Moderate | Regioisomer formation observed |

Source: Cyclodehydration studies on benzofuran synthesis

PIDA-Mediated Tandem In Situ Oxidative Coupling and Cyclization

A modern and practical approach involves oxidative coupling of phenols with β-dicarbonyl compounds mediated by phenyliodine(III) diacetate (PIDA). This tandem reaction combines oxidation, coupling, and cyclization in one pot to yield 5-hydroxybenzofurans, and can be adapted for other benzofuran derivatives.

- Reagents: Phenol derivatives, β-dicarbonyl compounds, PIDA as oxidant, ZnI_2 as Lewis acid catalyst.

- Solvent: Chlorobenzene or toluene.

- Temperature: Optimal around 95 °C.

- Time: Approximately 6 hours.

- Yields: Up to 88% for related benzofuran products.

- Initial Michael addition between phenol and β-dicarbonyl compound.

- Subsequent intramolecular cyclization and aromatization.

- Two possible pathways for cyclization, with intramolecular cyclization favored.

- While primarily reported for 5-hydroxybenzofurans, the method's versatility suggests potential for synthesizing this compound by selecting appropriate starting materials and adjusting substituents.

Reaction Scheme Summary

| Step | Description |

|---|---|

| 1 | Oxidation of phenol by PIDA |

| 2 | Michael addition with β-dicarbonyl |

| 3 | Intramolecular cyclization |

| 4 | Aromatization to benzofuran derivative |

| Compound | Yield (%) | Melting Point (°C) | Key Spectral Data (1H NMR) |

|---|---|---|---|

| Ethyl 5-Hydroxy-2-phenylbenzofuran-3-carboxylate | 82 | 154–155 | δ 9.52 (s, 1H), aromatic protons |

Source: PIDA-mediated oxidative coupling studies

Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Palladium-Catalyzed Migratory Cycloisomerization | Pd(dba)2, PCy3, DMF | 110 °C, 7 h, dilute solution | Up to 95 | Efficient for 2,3-disubstituted benzofurans |

| Cyclodehydration of α-Phenoxy Ketones | α-Phenoxy ketones, heat | 75–90 °C | 50–98 | Classical method, moderate to high yield |

| PIDA-Mediated Oxidative Coupling | PIDA, ZnI_2, chlorobenzene | 95 °C, 6 h | Up to 88 | One-pot tandem oxidation and cyclization |

| Post-Synthetic Chloromethylation | Formaldehyde, HCl or chloromethyl methyl ether | Acidic medium, controlled temp | Variable | Used to introduce chloromethyl substituent |

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2-phenylbenzofuran undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the oxidizing agents used.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substitution: Products include azido, thiocyano, or amino derivatives of 2-phenylbenzofuran.

Oxidation: Products include benzofuran-2-carboxylic acid or benzofuran-2-carbaldehyde.

Reduction: The major product is 2-phenylbenzofuran.

Scientific Research Applications

3-(Chloromethyl)-2-phenylbenzofuran has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anti-inflammatory and anticancer agents.

Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its reactive chloromethyl group.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-phenylbenzofuran involves its interaction with biological molecules through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to the inhibition of enzyme activity or the disruption of DNA replication . The phenylbenzofuran core may also interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkynyl-Substituted 2-Phenylbenzofurans

Gold-catalyzed alkynylative cyclization reactions yield derivatives like 3-((3-fluorophenyl)ethynyl)-2-phenylbenzofuran (3bm) and 3-(naphthalen-1-ylethynyl)-2-phenylbenzofuran . Key findings:

- Yields : Up to 97% (for naphthalenylethynyl derivatives) .

- Physical Properties : Melting points range from 81.3–82.6°C (for aliphatic substituents) to 113.5–115.6°C (for aromatic substituents) .

- Structural Features : Ethynyl groups introduce rigidity, as evidenced by distinct ¹H/¹³C NMR shifts (e.g., 19F NMR resonances at -112.62 ppm for fluorophenyl derivatives) .

Sulfinyl and Sulfonyl Derivatives

Sulfur-containing analogs like 5-chloro-2-methyl-3-phenylsulfonyl-1-benzofuran and 3-(3-chlorophenylsulfonyl)-5-isopropyl-2-methyl-1-benzofuran highlight:

- Crystallography: Monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters (e.g., a = 11.5257 Å, b = 7.9655 Å) .

- Pharmacology : Sulfonyl/sulfinyl groups correlate with antifungal and antimicrobial activities, likely due to enhanced hydrogen-bonding capabilities .

- Synthetic Yields : 70–71% via oxidation of sulfanyl precursors using 3-chloroperoxybenzoic acid .

Urea-Functionalized Derivatives

Compounds like 1-(4-(4-(chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (8a) demonstrate:

Data Tables

Table 1: Comparative Analysis of Benzofuran Derivatives

Table 2: Structural Parameters of Sulfonyl Derivatives

Structural and Functional Insights

- Chloromethyl Group : Unlike sulfonyl or alkynyl groups, the -CH₂Cl substituent offers synthetic flexibility for further derivatization (e.g., nucleophilic displacement reactions).

- Sulfonyl/Sulfinyl Groups : Enhance thermal stability (high melting points >350 K) and pharmacological activity via strong intermolecular interactions .

- Alkynyl Groups : Improve optoelectronic properties, making these derivatives candidates for materials science applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(Chloromethyl)-2-phenylbenzofuran, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as Friedel-Crafts alkylation or Suzuki coupling, to introduce the chloromethyl and phenyl groups onto the benzofuran core. Key parameters include temperature control (0–5°C for exothermic steps), solvent selection (e.g., dichloromethane for solubility), and catalyst optimization (e.g., AlCl₃ for electrophilic substitution). Post-synthesis purification via column chromatography (hexane/ethyl acetate gradients) ensures >95% purity .

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Benzofuran core formation | Toluene, 110°C, 12h | 65–70 |

| Chloromethylation | DCM, 0°C, 2h | 50–55 |

| Final purification | Silica gel, hexane:EtOAc (3:1) | 90–95 |

Q. How does the chloromethyl substituent influence the compound’s stability under varying pH and oxidizing conditions?

- Methodological Answer : The chloromethyl group increases electrophilicity, making the compound prone to hydrolysis under basic conditions (pH > 10) and susceptible to nucleophilic substitution. Stability studies show decomposition at >40°C in polar aprotic solvents (e.g., DMSO). For storage, use inert atmospheres (N₂) and low temperatures (−20°C) to prevent degradation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows characteristic signals: δ 4.65 (s, 2H, CH₂Cl), δ 7.2–7.8 (m, aromatic protons). ¹³C NMR confirms the chloromethyl carbon at δ 45.2 .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 242.5) and fragmentation patterns validate the molecular structure .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal the chloromethyl group’s electrophilic character, with a partial positive charge (+0.32) on the methyl carbon. This predicts reactivity with amines (e.g., SN2 displacement) or thiols. Solvent effects (PCM model) show enhanced reactivity in polar aprotic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.